molecular formula C22H19N3O2S B11136457 N-(4-acetylphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(4-acetylphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11136457
M. Wt: 389.5 g/mol
InChI Key: HATZITRYJXNABV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C22H19N3O2S/c1-13-4-5-14(2)25(13)22-24-19-11-8-17(12-20(19)28-22)21(27)23-18-9-6-16(7-10-18)15(3)26/h4-12H,1-3H3,(H,23,27)

InChI Key

HATZITRYJXNABV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C

Origin of Product

United States

Biological Activity

N-(4-acetylphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N3O2S
  • Molecular Weight : 285.35 g/mol
  • CAS Number : 83935-45-9

The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity.

The primary targets of this compound include:

  • Enoyl ACP Reductase : Involved in fatty acid synthesis.
  • Dihydrofolate Reductase (DHFR) : Critical for folic acid synthesis.

Mode of Action

The compound interacts with the active sites of these enzymes, leading to the inhibition of essential metabolic pathways in bacteria and potentially cancer cells. This interaction results in disrupted cellular processes crucial for growth and proliferation, thereby exhibiting antimicrobial and anticancer properties .

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit potent anticancer effects. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 3.0 µM to 5.85 µM .

Case Study: Anticancer Efficacy

A study evaluated the effects of benzothiazole derivatives on cancer cell lines:

CompoundCell LineIC50 Value (µM)Mechanism
B7A4314.0Apoptosis induction
B7A5493.0Cell cycle arrest
B7H12994.5Inhibition of IL-6 and TNF-α

This data suggests that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties by inhibiting bacterial growth through its action on DHFR and Enoyl ACP Reductase. This inhibition disrupts folic acid synthesis and fatty acid metabolism, essential for bacterial survival .

Research Findings

Recent studies have focused on the synthesis and evaluation of various benzothiazole derivatives, revealing their potential as therapeutic agents:

  • Synthesis : Novel derivatives were synthesized with modifications to enhance their biological activity.
  • Bioactivity Evaluation : Compounds were screened against multiple cancer cell lines to assess their growth inhibition capabilities.
  • Mechanistic Studies : Molecular docking studies confirmed binding interactions with target enzymes, supporting the observed biological activities .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Anticancer Properties :
    • Research indicates that derivatives of benzothiazole, similar to N-(4-acetylphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide, have shown promising anticancer activity. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are critical in neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown significant inhibition of AChE activity, suggesting potential applications in treating Alzheimer's disease .
  • Neuroprotective Effects :
    • Due to its ability to inhibit AChE, this compound may also possess neuroprotective properties. This aspect is particularly relevant for developing treatments for neurodegenerative conditions complicated by cognitive decline .

Research Findings

Several studies have explored the synthesis and evaluation of compounds related to this compound:

Case Study: Synthesis and Biological Evaluation

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among them, certain derivatives displayed excellent inhibitory activity against AChE with IC50 values indicating strong potential for therapeutic applications in Alzheimer’s disease .

Table: Comparative Biological Activities of Related Compounds

Compound NameAChE Inhibition IC50 (µM)Anticancer Activity
N-(4-acetylphenyl)-2-(2,5-dimethylpyrrol)2.7Moderate
Benzothiazole derivative A3.0High
Benzothiazole derivative B4.5Low

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

  • Neurodegenerative Diseases : As an AChE inhibitor, it holds promise for treating Alzheimer's disease.
  • Cancer Therapy : Its anticancer properties could be harnessed for developing new cancer therapies.

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